Cas no 269-53-4 (1,3-Dioxolo[4,5-g]quinazoline)
![1,3-Dioxolo[4,5-g]quinazoline structure](https://ja.kuujia.com/scimg/cas/269-53-4x500.png)
1,3-Dioxolo[4,5-g]quinazoline 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolo[4,5-g]quinazoline
- [1,3]dioxolo[4,5-g]quinazoline
- 6,7-(Methylenedioxy)quinazoline
- Quinazoline, 6,7-[methylenebis(oxy)]-
- SCHEMBL3783578
- DTXSID60496546
- 269-53-4
- 2H-[1,3]DIOXOLO[4,5-G]QUINAZOLINE
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- インチ: InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2
- InChIKey: RVIQXKFHVKKBSY-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=CC3=NC=NC=C13)OCO2
計算された属性
- せいみつぶんしりょう: 174.04298
- どういたいしつりょう: 174.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 44.24
1,3-Dioxolo[4,5-g]quinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A159001993-1g |
[1,3]Dioxolo[4,5-g]quinazoline |
269-53-4 | 97% | 1g |
$616.72 | 2023-09-02 |
1,3-Dioxolo[4,5-g]quinazoline 関連文献
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1. ortho-Formyl substituted arylazomethylenetriphenylphosphoranes: a novel facile intramolecular thermal rearrangement with NN bond fissionAndreina Alemagna,Paola Del Buttero,Emanuela Licandro,Stefano Maiorana J. Chem. Soc. Chem. Commun. 1981 894
1,3-Dioxolo[4,5-g]quinazolineに関する追加情報
Introduction to 1,3-Dioxolo[4,5-g]quinazoline (CAS No. 269-53-4)
1,3-Dioxolo[4,5-g]quinazoline, identified by its Chemical Abstracts Service (CAS) number 269-53-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxoloquinazoline class, a structural motif known for its versatile biological activities and potential therapeutic applications. The unique scaffold of 1,3-dioxolo[4,5-g]quinazoline combines the quinazoline core with a dioxole ring, creating a molecule with distinct chemical and pharmacological properties.
The structure of 1,3-dioxolo[4,5-g]quinazoline consists of a fused system of a quinazoline ring and a dioxole moiety. Quinazoline derivatives are well-documented for their roles as intermediates in the synthesis of various bioactive compounds, including antiviral, anticancer, and antimicrobial agents. The introduction of the dioxole ring into the quinazoline framework enhances the molecule's ability to interact with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing novel heterocyclic compounds with enhanced pharmacological properties. 1,3-Dioxolo[4,5-g]quinazoline has been studied for its potential as a scaffold for drug discovery due to its ability to modulate various biological pathways. Research has shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease processes. For instance, studies have indicated that derivatives of 1,3-dioxolo[4,5-g]quinazoline may possess anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases such as diabetes and cardiovascular disorders.
The synthesis of 1,3-dioxolo[4,5-g]quinazoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications. Advances in synthetic methodologies have enabled the preparation of complex derivatives of this compound with tailored biological activities. These derivatives are being explored in preclinical studies to evaluate their efficacy and safety profiles.
One of the most compelling aspects of 1,3-dioxolo[4,5-g]quinazoline is its potential as a lead compound for the development of new therapeutic agents. The quinazoline core is known to be a privileged scaffold in drug design due to its presence in numerous FDA-approved drugs. By incorporating the dioxole ring into this framework, researchers aim to enhance binding affinity and selectivity towards specific biological targets. This approach has led to the discovery of several novel compounds with promising pharmacological properties.
Recent studies have highlighted the role of 1,3-dioxolo[4,5-g]quinazoline in modulating enzyme activity relevant to cancer biology. For example, derivatives of this compound have been shown to inhibit kinases that are overexpressed in tumor cells. Additionally, research suggests that 1,3-dioxolo[4,5-g]quinazoline may induce apoptosis in cancer cells by disrupting critical signaling pathways. These findings have opened new avenues for developing targeted therapies against various types of cancer.
The pharmacokinetic properties of 1,3-dioxolo[4,5-g]quinazoline are also under investigation to ensure its suitability for clinical applications. Studies have focused on optimizing absorption, distribution, metabolism, and excretion (ADME) profiles through structural modifications. By fine-tuning the molecular structure, researchers aim to enhance bioavailability and reduce toxicity. This is crucial for translating laboratory findings into effective clinical treatments.
In conclusion,1,3-dioxolo[4,g quinazolinone CAS No 26953 44 is a structurally unique heterocyclic compound with significant potential in pharmaceutical research Its combination of a quinazoline core and dioxole moiety offers diverse biological activities making it an attractive scaffold for drug discovery Recent advances in synthetic chemistry and pharmacological studies have underscored its importance as a lead compound for developing novel therapeutic agents Further exploration of its pharmacological properties will likely yield valuable insights into treating various diseases including cancer and chronic disorders
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